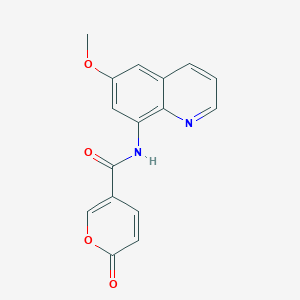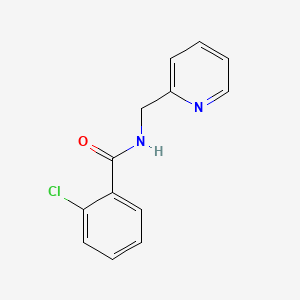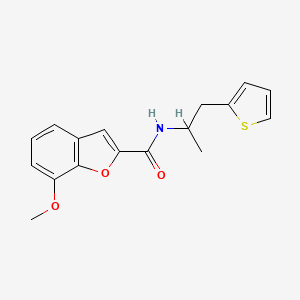
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide” is a compound that contains a quinoline structure, which is a type of heterocyclic aromatic organic compound . Quinoline derivatives have been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, a new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction .Scientific Research Applications
Synthesis and Structural Analysis
- A multicomponent reaction involving acetoacetanilide has led to novel bicyclic products, including derivatives related to N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide, showcasing their potential for generating structurally unique compounds for further chemical and biological investigation (Naghiyev et al., 2020).
Chemical Reactivity and Mechanistic Insights
- Research into the reaction mechanisms of related compounds has uncovered new synthetic pathways and rearrangements, contributing to the broader understanding of the chemical reactivity of quinoline derivatives and offering novel approaches for the synthesis of biologically active compounds (Sirakanyan et al., 2015).
Biological Applications and Potential Therapeutic Uses
- Quinoline derivatives have been evaluated for their antimicrobial properties, demonstrating moderate to good efficacy against various bacterial strains. This highlights their potential as a basis for developing new antimicrobial agents (Qu et al., 2018).
- The antimicrobial and antifungal activities of novel quinoline compounds, including their ability to eradicate biofilms and inhibit lipid peroxidation, have been assessed. Such studies indicate the versatility of quinoline derivatives in targeting different aspects of microbial pathogenicity and suggest their potential application in treating infectious diseases (Vlainić et al., 2018).
Mechanism of Action
Target of Action
The compound “N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide” is structurally similar to Primaquine , a medication used to treat and prevent malaria and to treat Pneumocystis pneumonia . Therefore, it’s plausible that this compound may also target the Plasmodium vivax and Plasmodium ovale parasites, which are responsible for malaria .
Biochemical Pathways
The compound may affect the biochemical pathways involved in the life cycle of the malaria parasite. Specifically, it could disrupt the conversion of the parasite’s hypnozoites (dormant form) to schizonts (multiplicative form), thereby preventing the parasite from causing a relapse of the disease .
Pharmacokinetics
Primaquine has a bioavailability of 96% and is metabolized in the liver . The elimination half-life is approximately 6 hours .
properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-12-7-10-3-2-6-17-15(10)13(8-12)18-16(20)11-4-5-14(19)22-9-11/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVHWFGJTICUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2811201.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)

![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)

